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dispiro[3.0.3^{5}.2^{4}]decan-9-one

Cat. No.: B6251992
CAS No.: 102794-87-6
M. Wt: 150.22 g/mol
InChI Key: XWCLNTXDJKIEGH-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Research

Spirocyclic systems are far more than a structural curiosity; they are a cornerstone of modern chemical research, particularly in the field of medicinal chemistry. Their inherent three-dimensionality allows for the precise spatial arrangement of functional groups, a critical feature for effective interaction with the complex three-dimensional binding sites of biological targets like proteins. libretexts.org This "escape from flatland" is a celebrated concept in drug design, moving away from planar aromatic systems to more sophisticated, spatially defined molecules. masterorganicchemistry.com

The rigid nature of many spirocyclic frameworks, especially those composed of smaller rings, limits their conformational flexibility. libretexts.org This rigidity is advantageous in structure-based drug design, as it reduces the entropic penalty upon binding to a receptor and helps in maintaining an optimal orientation of substituents for biological activity. youtube.com Furthermore, the increased sp³ character of spirocycles often leads to improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability, which are crucial for the development of viable drug candidates. libretexts.orgyoutube.com The prevalence of spirocyclic motifs in numerous natural products with significant biological activities further underscores their importance and potential as templates for new therapeutic agents. openochem.org

The Unique Structural Features of dispiro[3.0.3⁵.2⁴]decan-9-one: A Bridged Spiroketone Framework

The compound dispiro[3.0.3⁵.2⁴]decan-9-one presents a fascinating and complex molecular architecture. As a dispiro compound, its core structure is defined by two spiroatoms, which are single atoms that are part of two different rings. The parent name, "decan-9-one," reveals a ten-carbon skeleton with a ketone functional group at the ninth carbon atom.

The descriptor "[3.0.3.2]" within the IUPAC name provides insight into the connectivity of the rings. In a dispiro system, these numbers denote the number of carbon atoms in the chains linking the two spiroatoms. Specifically, this notation indicates:

A chain of three carbons connecting the first spiroatom to the second.

A direct bond (zero carbons) between the two spiroatoms.

A second chain of three carbons linking the spiroatoms.

The superscripts, ⁵ and ⁴, are locants that specify the attachment points of these bridges onto the parent ring structure, further defining the intricate, three-dimensional shape of this bridged spiroketone. This complex framework results in a rigid structure with a well-defined spatial arrangement of its constituent rings and the ketone functionality.

Table 1: Chemical Properties of dispiro[3.0.3⁵.2⁴]decan-9-one

PropertyValueSource
Molecular FormulaC₁₀H₁₄O acdlabs.com
Molecular Weight150.22 g/mol
InChIKeyXWCLNTXDJKIEGH-UHFFFAOYSA-N acdlabs.com
CAS Number102794-87-6

Overview of Research Trajectories in Dispiro Compound Synthesis and Reactivity

The synthesis of dispiro compounds is an active area of research, with chemists continuously developing novel and efficient methodologies. A prominent strategy involves multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, which allows for the construction of complex dispiro-oxindole derivatives in a single step with high yields. These reactions are highly valued for their atom economy and ability to generate molecular complexity rapidly.

The reactivity of dispiro compounds is often centered around their unique structural features. For instance, the strained rings present in some spiro systems can undergo ring-opening reactions, providing access to other complex molecular scaffolds. The functional groups appended to the spirocyclic core, such as the ketone in dispiro[3.0.3⁵.2⁴]decan-9-one, offer a handle for a wide array of chemical transformations, including reduction, oxidation, and addition reactions. Research in this area often focuses on developing stereoselective transformations to control the three-dimensional architecture of the resulting products.

Research Scope and Objectives for dispiro[3.0.3⁵.2⁴]decan-9-one

While specific research on dispiro[3.0.3⁵.2⁴]decan-9-one is not extensively documented in publicly available literature, its structural attributes suggest several promising avenues for future investigation. As a "useful research compound", its potential lies in its application as a building block for more complex molecules.

The primary research objectives for a molecule like dispiro[3.0.3⁵.2⁴]decan-9-one would likely include:

Development of Novel Synthetic Routes: Devising efficient and stereoselective methods for its synthesis would be a key objective. This could involve exploring cascade reactions or leveraging transition-metal catalysis to construct the bridged spirocyclic framework.

Exploration of Reactivity: A thorough investigation of the reactivity of the ketone group and the potential for transformations involving the carbocyclic skeleton would be crucial. This could lead to the creation of a library of derivatives with diverse functionalities.

Medicinal Chemistry Applications: Given the significance of spirocycles in drug discovery, a major research trajectory would be to utilize dispiro[3.0.3⁵.2⁴]decan-9-one as a scaffold for the design and synthesis of novel bioactive compounds. Its rigid, three-dimensional structure could be exploited to target specific protein-protein interactions or enzyme active sites. The existence of derivatives like dispiro[3.0.3⁵.2⁴]decane-9-carboxylic acid and dispiro[3.0.3⁵.2⁴]decan-9-amine hydrochloride suggests that this core is already being explored for such purposes.

Materials Science: The unique and rigid structure of this dispiroketone could also make it a candidate for the development of new materials with specific physical or optical properties.

In essence, dispiro[3.0.3⁵.2⁴]decan-9-one stands as a representative of a fascinating class of molecules with significant untapped potential, warranting further exploration by the scientific community.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102794-87-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

dispiro[3.0.35.24]decan-9-one

InChI

InChI=1S/C10H14O/c11-8-7-9(3-1-4-9)10(8)5-2-6-10/h1-7H2

InChI Key

XWCLNTXDJKIEGH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C23CCC3

Purity

95

Origin of Product

United States

Synthetic Methodologies for Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One and Its Core Scaffold

Retrosynthetic Analysis of the dispiro[3.0.3⁵.2⁴]decane System

Retrosynthetic analysis serves as a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. icj-e.orgub.edu The dispiro[3.0.3⁵.2⁴]decane system presents a unique challenge due to its sterically congested spirocyclic junctions and the presence of two cyclobutane (B1203170) rings and a cyclopentanone (B42830) moiety.

A plausible retrosynthetic pathway for dispiro[3.0.3⁵.2⁴]decan-9-one is depicted in Figure 1. The primary disconnection of the spiro-fused cyclobutanone (B123998) ring could occur via a [2+2] cycloaddition, a common strategy for cyclobutane synthesis. This leads to a simpler intermediate, a methylenecyclobutane (B73084) derivative. Further disconnection of the second spiro-junction, another cyclobutane ring, could also be envisioned through a [2+2] cycloaddition. This approach simplifies the target molecule to a bicyclic alkene and a ketene (B1206846) or a ketene equivalent. An alternative disconnection could involve a ring-closing metathesis (RCM) of a diene precursor, which would then be simplified to reveal more basic starting materials.

Figure 1: Plausible Retrosynthetic Disconnections for dispiro[3.0.3⁵.2⁴]decan-9-one

Generated mermaid

Multicomponent Reaction Approaches for Spiroketone Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer an efficient and atom-economical approach to complex molecular architectures. rsc.orgnih.gov The synthesis of spiroketones, including structures analogous to the dispiro[3.0.3⁵.2⁴]decane system, can be achieved through various MCRs. For instance, the copper-catalyzed three-component reaction of aromatic aldehydes, 2-methylindole, and cyclic dieneophiles has been shown to produce diverse spirotetrahydrocarbazoles with high diastereoselectivity. beilstein-journals.org While the specific application to the target molecule is not documented, the principle of using MCRs to construct spirocyclic frameworks is well-established. umich.edubeilstein-journals.org

A hypothetical MCR for the synthesis of a related spiroketone scaffold could involve the reaction of a cyclobutanone, an aldehyde, and an amine to generate a complex spirocyclic system in a single step. The versatility of MCRs allows for the rapid generation of a library of compounds for screening and optimization. nih.gov

Table 1: Representative Multicomponent Reactions for Spirocycle Synthesis

Reactants Catalyst/Conditions Product Type Yield (%) Reference
2-Methylindole, Aromatic Aldehyde, 3-Phenacylideneoxindole CuSO₄, Toluene, 110 °C Spiro[carbazole-3,3'-indoline] Good beilstein-journals.org
Isatin (B1672199), 1H-Pyrazol-5-amine, Kojic Acid Zn(OTf)₂, Reflux Spiro[indoline-3,4'-pyrano[2,3-b]pyrazolo[3,4-e]pyridine] 40-85 umich.edu

Exploration of 1,3-Dipolar Cycloaddition Reactions in dispiro[3.0.3⁵.2⁴]decan-9-one Synthesis

The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings and has been extensively used in the synthesis of spiro compounds. wikipedia.orgorganic-chemistry.org

Azomethine ylides are versatile 1,3-dipoles that react with various dipolarophiles to afford highly substituted pyrrolidine (B122466) rings. mdpi.comwikipedia.org The in-situ generation of azomethine ylides from the condensation of an α-amino acid and an aldehyde or ketone is a common strategy. These ylides can then undergo a [3+2] cycloaddition with an appropriate alkene to furnish a spiro-pyrrolidine. researchgate.netmdpi.com For the synthesis of a dispiro system, a substrate already containing a spirocyclic moiety can be used as the dipolarophile. nih.govmdpi.com While this approach typically yields nitrogen-containing heterocycles, subsequent chemical transformations could potentially lead to the all-carbon skeleton of dispiro[3.0.3⁵.2⁴]decan-9-one.

The reaction of a carbene with an alkene is a fundamental method for the synthesis of cyclopropanes. libretexts.orglibretexts.org Given that the target molecule contains two cyclobutane rings, which can be seen as related to cyclopropane (B1198618) chemistry through ring expansion or other transformations, this methodology is relevant. Dichlorocarbene, generated in situ from chloroform (B151607) and a strong base, readily adds to alkenes to form dichlorocyclopropanes. libretexts.org The Simmons-Smith reaction, which utilizes a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a classic method for preparing non-halogenated cyclopropanes stereospecifically. libretexts.org

A potential strategy for the dispiro[3.0.3⁵.2⁴]decane scaffold could involve the cyclopropanation of a bicyclic alkene precursor, followed by a ring expansion to form the desired cyclobutane rings. The diastereoselectivity of such reactions is often high, which is crucial for controlling the stereochemistry of the spiro-centers. nih.gov

Table 2: Examples of [2+1] Cycloaddition Reactions for Cyclopropane Formation

Alkene Carbene Source Catalyst/Conditions Product Stereospecificity Reference
cis-2-Pentene CHCl₃, KOH - cis-1,2-Dimethyl-3,3-dichlorocyclopropane Yes libretexts.org
Cyclohexene CH₂I₂, Zn(Cu) Ether Bicyclo[4.1.0]heptane Yes libretexts.org

Cascade Reaction Sequences for dispiro[3.0.3⁵.2⁴]decan-9-one Formation

Cascade reactions, also known as tandem or domino reactions, involve two or more bond-forming transformations that occur sequentially in a single pot without the isolation of intermediates. ub.edu These reactions are highly efficient for the rapid construction of complex molecular frameworks. A remarkable example is the formation of a spirocyclic polyether from 2-hydroxy-2-methylbutan-3-one and sodium hydride, which proceeds through a multicomponent cascade sequence. nih.gov

For the synthesis of dispiro[3.0.3⁵.2⁴]decan-9-one, a hypothetical cascade reaction could be designed starting from a linear precursor containing multiple functional groups. Upon initiation by a catalyst or reagent, a series of intramolecular cyclizations could lead to the formation of the two spiro-fused cyclobutane rings and the cyclopentanone moiety in a single, highly efficient operation. The development of such a cascade would represent a significant advancement in the synthesis of complex dispirocyclic systems.

Targeted Synthesis of the dispiro[3.0.3⁵.2⁴]decan-9-one Ring System

One potential route could begin with the synthesis of a spiro[3.3]heptan-2-one derivative. This could be achieved through a [2+2] cycloaddition of a suitable ketene with methylenecyclobutane. The resulting spiro-ketone could then be subjected to a second [2+2] cycloaddition with another ketene or a ketene equivalent to construct the second spiro-fused cyclobutane ring, thereby completing the dispiro[3.0.3⁵.2⁴]decane core. The final ketone functionality at the 9-position could be introduced or manipulated at a later stage of the synthesis.

Alternatively, a strategy involving a carbene-mediated ring expansion could be employed. A bicyclic system containing a cyclopropane ring could be synthesized and then subjected to conditions that promote a rearrangement and expansion to the desired cyclobutane-containing spirocycle. The choice of catalysts and reaction conditions would be critical to control the regioselectivity and stereoselectivity of these transformations. nih.gov

The successful synthesis of dispiro[3.0.3⁵.2⁴]decan-9-one will likely require a multi-step sequence that leverages a combination of the powerful synthetic methods outlined in this article.

Construction of Bridged Ring Systems via Intramolecular Cyclization

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the bridged ring systems found in complex molecules. This approach involves the formation of a new ring by the reaction of two functional groups within the same molecule.

One notable example involves cation-π cyclization cascades. nih.gov These reactions can be initiated from acyclic precursors, such as alkylidene β-ketoesters with pendant alkenes, to selectively generate various bicyclic systems. nih.gov The outcome of these reactions, whether leading to spiro-fused or bridged bicyclic ring systems, is highly dependent on the substitution pattern of the alkene and the specific reaction conditions employed. nih.gov The process typically begins with a 6-endo addition of an olefin to an electrophilic alkylidene β-ketoester, followed by different cation capture events that dictate the final architecture. nih.gov

Radical cyclization reactions also offer a versatile route to bridged systems. The regioselectivity of these reactions, particularly the choice between forming a five- or six-membered ring, can be influenced by stereochemical factors within the substrate. libretexts.org For instance, the formation of a trans-fused bicyclic system composed of two five-membered rings is often disfavored due to high ring strain. libretexts.org This principle can be exploited to direct the cyclization towards the formation of a six-membered ring, thereby creating a bridged structure. libretexts.org

The synthesis of terpenes, a class of natural products often featuring complex bicyclic and polycyclic frameworks, has also provided valuable insights into the construction of bridged systems. nih.gov Strategies such as palladium-mediated intramolecular cyclizations have been successfully applied to construct [5-8] bicyclic ring systems, which are common in various terpene families. nih.gov

Annulation Reactions for Spirocenter Formation

The creation of a spirocenter, an atom that is part of two rings, is a critical step in the synthesis of spirocyclic compounds. Annulation reactions, which involve the formation of a new ring onto an existing one, are a primary method for achieving this.

A common and effective approach for synthesizing spiro-fused heterocyclic compounds is the 1,3-dipolar cycloaddition reaction. doi.orgnih.govmdpi.com This reaction often involves an azomethine ylide, which is a 1,3-dipole, reacting with a dipolarophile to form a five-membered heterocyclic ring. doi.orgnih.govmdpi.com The generation of the azomethine ylide can be achieved in situ, for example, through the decarboxylative condensation of an isatin with an α-amino acid. nih.gov These cycloaddition reactions are often highly regio- and stereoselective, providing a high degree of control over the final product's structure. doi.org

Multi-component reactions are another powerful tool for the efficient construction of complex spirocyclic systems. nih.govresearchgate.net These reactions, where multiple starting materials react in a single pot to form a product that incorporates portions of all the reactants, can lead to the formation of intricate dispiro compounds with multiple stereocenters in a single step. researchgate.net For instance, a one-pot, three-component reaction has been utilized for the regiospecific synthesis of dispiropyrrolidines. researchgate.net

Green Chemistry Principles in dispiro[3.0.3⁵.2⁴]decan-9-one Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like dispiro[3.0.3⁵.2⁴]decan-9-one and its analogs is also being explored through more environmentally benign methodologies.

Catalyst-Free Methodologies

The development of catalyst-free reactions is a key aspect of green chemistry, as it avoids the use of potentially toxic and expensive catalysts. Several synthetic transformations can be achieved under catalyst-free conditions, often by utilizing the inherent reactivity of the starting materials.

For example, visible-light-induced cycloaddition reactions have been reported for the synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers under metal-free and catalyst-free conditions. rsc.org Similarly, the synthesis of certain benzothiadiazine derivatives can be achieved using visible light without the need for a catalyst. chemrxiv.org The Biginelli condensation, a well-known multi-component reaction, has also been shown to proceed under catalyst-free and solvent-free conditions for the synthesis of dihydropyrimidin-2(1H)-ones. researchgate.net Furthermore, the synthesis of 5-arylidene rhodanine (B49660) and 2,4-thiazolidinedione (B21345) derivatives has been accomplished without any external catalyst in polyethylene (B3416737) glycol (PEG), where the reaction is believed to be autocatalyzed. nih.gov

Table 1: Examples of Catalyst-Free Synthetic Methodologies

Product Type Reaction Conditions Key Features
Trifluoromethyl(spiro)-epoxides Visible light Metal-free, constructs contiguous quaternary centers. rsc.org
Benzothiadiazine derivatives Visible light Smooth and convenient formation of the heterocyclic system. chemrxiv.org
Dihydropyrimidin-2(1H)-ones Solvent-free Self-assembling Biginelli condensation. researchgate.net
5-Arylidene rhodanine derivatives Polyethylene glycol (PEG) Autocatalyzed addition-elimination process. nih.gov

Solvent-Free Reactions

The elimination of volatile organic solvents is another cornerstone of green chemistry. Solvent-free reactions, often conducted using techniques like ball milling or by simply grinding the reactants together, can lead to significant reductions in waste and environmental impact. researchgate.netrsc.org

The synthesis of chalcones, for instance, has been successfully carried out by grinding benzaldehydes and acetophenones with solid sodium hydroxide, resulting in high yields and purity. researchgate.net Ball milling has emerged as a particularly effective technique for a wide range of solvent-free reactions. rsc.orgmdpi.com This mechanochemical approach has been used for the synthesis of benzimidazoles and their derivatives by reacting benzoic acid and o-phenylenediamine (B120857) without any solvent. mdpi.com The synthesis of various pharmaceutically important molecules has been achieved using this environmentally friendly method. rsc.org

Table 2: Examples of Solvent-Free Synthetic Methodologies

Product Type Reaction Conditions Key Features
Chalcones Grinding with solid NaOH High yields and purity, avoids volatile organic solvents. researchgate.net
Benzimidazoles Ball milling Efficient reaction with high product yield. mdpi.com
Various pharmaceuticals Ball milling Reduces waste and facilitates unique reaction environments. rsc.org

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as an efficient and environmentally friendly method for promoting chemical reactions. doi.orgmdpi.comnih.gov Sonochemistry can lead to shorter reaction times, milder reaction conditions, and higher yields compared to conventional methods. doi.org

The synthesis of novel dispiroheterocycles has been achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction under ultrasonic conditions, highlighting the advantages of this technique in constructing complex molecular architectures. doi.org Ultrasound has also been employed for the efficient synthesis of 3-substituted-isoindolin-1-ones in a one-pot reaction with high yields and short reaction times. nih.gov Furthermore, the synthesis of substituted chalcone-linked 1,2,3-triazole derivatives has been successfully performed using ultrasound assistance. mdpi.com In some cases, ultrasound can be combined with solvent-free conditions, as demonstrated in the synthesis of oligo-isosorbide glycidyl (B131873) ethers, leading to a highly efficient and green process. mdpi.com

Table 3: Examples of Ultrasound-Assisted Synthetic Methodologies

Product Type Reaction Type Key Advantages
Dispiroheterocycles 1,3-dipolar cycloaddition Mild conditions, good yields, short reaction times. doi.org
3-Substituted-isoindolin-1-ones One-pot nucleophilic addition/reduction High yields, short reaction times, scalable. nih.gov
Chalcone-linked 1,2,3-triazoles Claisen-Schmidt condensation Efficient synthesis of bioactive compounds. mdpi.com
Oligo-isosorbide glycidyl ethers Heterogeneous epoxidation Rapid, eco-efficient, solvent-free. mdpi.com

Elucidation of Reaction Mechanisms in Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One Formation

Kinetic vs. Thermodynamic Control in dispiro[3.0.3⁵.2⁴]decan-9-one ReactionsThere is no available research discussing the kinetic versus thermodynamic control in reactions forming dispiro[3.0.3⁵.2⁴]decan-9-one.

Table of Mentioned Compounds

Since no specific reactions or related compounds could be discussed in the context of dispiro[3.0.3⁵.2⁴]decan-9-one's synthesis, a table of mentioned compounds cannot be generated.

Stereochemical Analysis and Control in Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One Chemistry

Chiral Pool Synthesis Approaches for dispiro[3.0.3⁵.2⁴]decan-9-one

Chiral pool synthesis, a powerful strategy that utilizes readily available enantiopure natural products as starting materials, is a common approach for the construction of complex chiral molecules. This method leverages the existing stereochemistry of the starting material to build new chiral centers in a controlled manner.

A thorough search of the scientific literature reveals no documented instances of chiral pool synthesis being applied to produce dispiro[3.0.3⁵.2⁴]decan-9-one. The identification of a suitable chiral starting material that could be efficiently converted to the dispiro[3.0.3.2]decane framework has not been reported.

Asymmetric Catalysis for dispiro[3.0.3⁵.2⁴]decan-9-one Production

Asymmetric catalysis, which employs small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product, stands as a cornerstone of modern organic synthesis. This approach is particularly valuable for creating chiral compounds when a suitable chiral pool starting material is not available.

Currently, there are no published studies describing the use of asymmetric catalysis for the production of dispiro[3.0.3⁵.2⁴]decan-9-one. Research into catalytic methods, such as asymmetric [2+2] cycloadditions or enantioselective rearrangements that could construct the core structure of this molecule, has not been reported.

Relative and Absolute Configuration Determination in Dispiro[3.0.3⁵.2⁴]decan-9-one Systems

The definitive assignment of the relative and absolute configuration of stereoisomers is fundamental to understanding their properties and interactions. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments), and chiroptical methods like circular dichroism are standard tools for this purpose.

As there are no reports on the successful synthesis of specific stereoisomers of dispiro[3.0.3⁵.2⁴]decan-9-one, there is consequently no information available regarding the determination of their relative or absolute configurations.

Advanced Spectroscopic and Crystallographic Characterization of Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. rigaku.com Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. bhu.ac.in

For dispiro[3.0.3⁵.2⁴]decan-9-one, the ¹H NMR spectrum is expected to show a series of signals in the aliphatic region, corresponding to the methylene (B1212753) (CH₂) and methine (CH) protons of the cyclobutane (B1203170) and cyclohexane (B81311) rings. The protons adjacent to the spiro-centers and the carbonyl group would exhibit distinct chemical shifts due to anisotropic effects and varying levels of magnetic shielding.

The ¹³C NMR spectrum gives direct insight into the carbon skeleton. bhu.ac.in It would be expected to display ten unique signals, corresponding to the ten carbon atoms in the molecule, assuming molecular asymmetry. The most downfield signal would be attributed to the carbonyl carbon (C9), typically appearing in the 205-220 ppm region for a ketone. bhu.ac.in The spiro-carbons (C3 and C5) would also have characteristic chemical shifts, and the remaining signals would correspond to the methylene carbons of the rings. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and CH₃ (if any) carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for dispiro[3.0.3⁵.2⁴]decan-9-one

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)N/A205 - 220The most downfield carbon signal, characteristic of a ketone.
Spiro-CarbonsN/A40 - 70Quaternary carbons at the junction of the rings.
Aliphatic CH/CH₂1.5 - 3.020 - 50Protons and carbons of the cyclobutane and cyclohexane rings.

Note: These are generalized predictions. Actual values depend on the specific solvent, concentration, and instrument frequency.

While ¹H and ¹³C NMR establish the basic connectivity, 2D NMR techniques are required to define the molecule's three-dimensional structure. Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the relative stereochemistry. A NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. mdpi.com Cross-peaks in the NOESY spectrum between protons on different rings would provide definitive evidence for their spatial proximity, allowing for the assignment of the cis or trans relationship of the rings relative to each other.

Analysis of proton-proton coupling constants (³JHH) provides valuable information about dihedral angles, as described by the Karplus equation. youtube.com The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the angle between them. youtube.com By measuring these J-values from a high-resolution ¹H NMR spectrum, the conformation of the flexible cyclohexane ring can be inferred.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or five decimal places. For dispiro[3.0.3⁵.2⁴]decan-9-one, the molecular formula is C₁₀H₁₄O. HRMS analysis would provide an exact mass measurement that can be compared to the calculated theoretical mass. A match within a narrow tolerance (e.g., ±5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for Molecular Formula Confirmation

ParameterValue
Molecular FormulaC₁₀H₁₄O
Calculated Exact Mass [M+H]⁺151.11174
Expected HRMS Result151.1117 ± 0.0008

Note: The expected result confirms the elemental composition with high confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. spectroscopyonline.com The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

For dispiro[3.0.3⁵.2⁴]decan-9-one, the most prominent and diagnostic peak in the IR spectrum would be the strong absorption corresponding to the carbonyl (C=O) stretching vibration. For a ketone within a six-membered ring that is also part of a spiro-fused cyclobutane system, this peak is expected to appear in the region of 1700-1725 cm⁻¹. The exact position can be influenced by ring strain. Additionally, the spectrum would show absorptions in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic ring systems.

Table 3: Predicted Key IR Absorption Bands

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C=O Stretch (Ketone)1700 - 1725Strong, Sharp
C-H Stretch (sp³)2850 - 3000Medium to Strong

X-ray Diffraction Studies for Solid-State Structure and Conformation

While NMR provides the structure in solution, X-ray diffraction analysis offers an exact picture of the molecule in the solid state. nih.gov This technique is considered the gold standard for structural determination, providing precise measurements of bond lengths, bond angles, and torsional angles. rigaku.com

For this analysis, a suitable single crystal of dispiro[3.0.3⁵.2⁴]decan-9-one must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The pattern of the diffracted spots reveals the unit cell dimensions and the crystal's space group, while the intensities of the spots are used to construct a three-dimensional electron density map of the molecule. nih.gov From this map, the positions of all non-hydrogen atoms can be determined with high precision, yielding an unambiguous depiction of the molecular structure and its packing within the crystal lattice.

Single-crystal X-ray analysis is uniquely powerful in its ability to determine not just the connectivity but also the precise stereochemistry. The resulting structural model would unequivocally establish the relative configuration of the stereocenters, showing the spatial arrangement of the cyclobutane rings relative to the central cyclohexane ring.

Furthermore, if the compound crystallizes in a non-centrosymmetric space group, it is often possible to determine the absolute configuration. researchgate.net This is achieved by analyzing the anomalous dispersion effects in the diffraction data, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). youtube.com The successful determination of the absolute configuration provides the complete stereochemical description of the chiral molecule.

Table 4: Representative Data Obtained from Single Crystal X-ray Analysis

ParameterExample DataDescription
Crystal SystemMonoclinicThe crystal lattice system.
Space GroupP2₁/cThe symmetry group of the crystal.
a, b, c (Å)e.g., 8.5, 12.1, 9.3The dimensions of the unit cell.
α, β, γ (°)e.g., 90, 105.4, 90The angles of the unit cell.
Z4The number of molecules in the unit cell.
Flack Parametere.g., 0.05(3)A value close to zero confirms the absolute configuration.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), was conducted to obtain the crystal structure of dispiro[3.0.3⁵.2⁴]decan-9-one. This search aimed to identify detailed research findings regarding its crystal packing and the nature of its intermolecular interactions.

Despite these extensive efforts, no published crystal structure or associated crystallographic data for dispiro[3.0.3⁵.2⁴]decan-9-one could be located. The absence of this foundational data precludes a detailed analysis of its solid-state architecture. Therefore, a discussion of its unit cell parameters, space group, and specific intermolecular forces such as hydrogen bonding and van der Waals contacts is not possible at this time.

Without experimental data for dispiro[3.0.3⁵.2⁴]decan-9-one, any discussion of its crystal packing would be purely speculative. The determination of its crystal structure through X-ray diffraction analysis is a necessary prerequisite for a scientifically accurate and detailed examination of its intermolecular interactions.

Theoretical and Computational Chemistry Studies of Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. mdpi.comyoutube.com This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a many-electron system are uniquely determined by the electron density. youtube.com For a molecule like dispiro[3.0.3⁵.2⁴]decan-9-one, DFT calculations can provide invaluable insights into its geometry, stability, and electronic properties, offering a balance between computational cost and accuracy. mdpi.comaps.org

DFT calculations would typically begin with a geometry optimization of the molecule to find its lowest energy structure. Functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G(d) or larger), are commonly employed for such tasks. aps.org The resulting optimized geometry provides bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy, shape, and symmetry of these orbitals are critical in determining how a molecule will react. numberanalytics.com

For dispiro[3.0.3⁵.2⁴]decan-9-one, the HOMO is expected to be localized on regions of higher electron density, potentially involving the lone pairs of the carbonyl oxygen. The LUMO, conversely, would be centered on electron-deficient sites, with a significant contribution from the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

FMO analysis can predict the molecule's behavior in various reactions:

Nucleophilic Attack: The LUMO's location on the carbonyl carbon indicates that this site is the primary target for nucleophiles.

Electrophilic Attack: The HOMO's likely localization near the carbonyl oxygen suggests this as the site for electrophilic attack or protonation.

Pericyclic Reactions: The symmetry of the frontier orbitals would be crucial for predicting the feasibility and stereochemical outcome of any pericyclic reactions involving the strained ring system. numberanalytics.com

A hypothetical FMO analysis for dispiro[3.0.3⁵.2⁴]decan-9-one might yield the following data, which would be calculated using a DFT method.

Table 1: Hypothetical Frontier Molecular Orbital Data

Orbital Energy (eV) Primary Location Implied Reactivity
HOMO -7.2 Oxygen lone pairs (n) Basicity, Nucleophilicity
LUMO -0.5 Carbonyl Carbon (π*) Electrophilicity

| HOMO-LUMO Gap | 6.7 | | Kinetic Stability |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, revealing regions that are electron-rich or electron-poor. researchgate.netnumberanalytics.com It is calculated by placing a positive point charge at various points on the electron density surface and calculating the potential energy. wolfram.com This map is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions. mdpi.com

In an MEP map of dispiro[3.0.3⁵.2⁴]decan-9-one, distinct regions of electrostatic potential would be visible:

Negative Potential (Red/Yellow): This region, indicating electron richness, would be concentrated around the carbonyl oxygen atom due to its lone pairs of electrons. This is the most likely site for electrophilic attack. researchgate.net

Positive Potential (Blue): Electron-deficient areas would be found around the hydrogen atoms and, to a lesser extent, the carbonyl carbon. These are sites susceptible to nucleophilic attack.

Neutral Potential (Green): The hydrocarbon scaffold of the molecule would exhibit a relatively neutral potential.

Table 2: Hypothetical Molecular Electrostatic Potential Extrema

Potential Type Value (kcal/mol) Location Predicted Interaction
Minimum (V_min) -45.5 Vicinity of Carbonyl Oxygen Site for electrophiles, H-bond acceptor

Molecular Electron Density Theory (MEDT) for Mechanistic Insights

Molecular Electron Density Theory (MEDT) offers an alternative perspective to FMO theory for understanding reaction mechanisms, particularly for cycloaddition reactions. mdpi.comfrontiersin.org MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. nih.govluisrdomingo.com This theory analyzes the Global Electron Density Transfer (GEDT) at the transition state to classify reactions.

For reactions involving dispiro[3.0.3⁵.2⁴]decan-9-one, such as a [3+2] cycloaddition with an azide (B81097) or nitrile imine, MEDT could provide a detailed mechanistic understanding. nih.gov The analysis would involve locating the transition state structures and analyzing the flow of electron density. Depending on the nature of the reactants, the reaction could be classified as zw-type (zwitterionic), cb-type (carbenoid), or pmr-type (pseudo-monoradical), each with distinct electronic characteristics. luisrdomingo.com MEDT provides a powerful framework for explaining the regioselectivity and chemoselectivity observed in complex reactions. mdpi.comnih.gov

Conformational Analysis of the dispiro[3.0.3⁵.2⁴]decane Scaffold

The complex, three-dimensional structure of the dispiro[3.0.3⁵.2⁴]decane scaffold necessitates a thorough conformational analysis to identify its most stable arrangements. maricopa.edu The presence of multiple rings imposes significant constraints on the molecule's flexibility.

Ring Strain Analysis in Bridged Spiro Systems

The dispiro[3.0.3⁵.2⁴]decane scaffold is inherently strained due to the presence of two cyclobutane (B1203170) rings. wikipedia.orgmasterorganicchemistry.com Ring strain is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent bonds). chemistrysteps.comlibretexts.org

Angle Strain: The internal angles of the cyclobutane rings are forced to be approximately 90°, a significant deviation from the ideal sp³ bond angle of 109.5°. This deviation leads to poor orbital overlap and weaker C-C bonds. masterorganicchemistry.comlibretexts.org

Torsional Strain: The hydrogens on adjacent carbons in the cyclobutane rings are partially eclipsed, leading to repulsive interactions. To alleviate some of this strain, the cyclobutane rings are not perfectly planar but adopt a puckered conformation. libretexts.org

Table 3: Hypothetical Strain Energy Contributions

Strain Type Source Estimated Energy (kcal/mol)
Angle Strain Two Cyclobutane Rings ~30
Torsional Strain Eclipsing H's in Rings ~15
Transannular Strain Bridged Ring Interactions ~5

| Total Strain Energy | | ~50 |

Energy Minimization and Conformational Searching

To find the most stable three-dimensional structure of dispiro[3.0.3⁵.2⁴]decan-9-one, computational chemists employ energy minimization and conformational searching algorithms. A conformational search would systematically explore the potential energy surface of the molecule by rotating its single bonds, generating a multitude of possible conformers. Each of these conformers would then be subjected to geometry optimization to find the nearest local energy minimum.

The energies of all the identified stable conformers would be compared to identify the global minimum—the most stable conformation of the molecule. maricopa.edu For this specific bridged system, the central cyclohexanone (B45756) ring can exist in chair, boat, or twist-boat conformations, although the fused rings will heavily distort these. The analysis would reveal the relative energies of these conformers and the energy barriers to their interconversion. This information is critical for understanding the molecule's dynamic behavior and how its shape influences its reactivity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, most notably Density Functional Theory (DFT), are frequently employed for the structural and spectroscopic characterization of organic molecules. These theoretical calculations can provide valuable insights that complement experimental data. For a compound like dispiro[3.0.3⁵.2⁴]decan-9-one, a typical computational study would involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the molecule.

Frequency Calculations: Predicting the infrared (IR) spectrum to identify characteristic vibrational modes, such as the carbonyl (C=O) stretch.

NMR Chemical Shift Calculations: Predicting the ¹H and ¹³C NMR spectra, which are crucial for structural elucidation.

Electronic Excitation Calculations: Using methods like Time-Dependent DFT (TD-DFT) to predict the electronic absorption spectrum (UV-Vis).

The absence of published data for dispiro[3.0.3⁵.2⁴]decan-9-one suggests that such specific computational analyses may not have been performed or publicly disseminated. Research in this area often focuses on molecules with significant biological activity or novel structural features, and it is possible that this particular compound has not yet been the subject of in-depth computational investigation.

For related classes of compounds, such as other spirocyclic ketones, computational studies have been instrumental in confirming structures and understanding their electronic properties. However, without specific calculations for dispiro[3.0.3⁵.2⁴]decan-9-one, any discussion of its predicted spectroscopic parameters would be purely speculative.

Therefore, no data tables or detailed research findings for the predicted spectroscopic parameters of dispiro[3.0.3⁵.2⁴]decan-9-one can be presented at this time.

Chemical Reactivity and Transformations of Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One

Reactions at the Ketone Functionality

The carbonyl group in dispiro[3.0.3⁵.2⁴]decan-9-one is the primary site for a variety of chemical transformations, including reductions, nucleophilic additions, and reactions involving the adjacent α-carbons via enolate intermediates.

The ketone functionality can be readily reduced to the corresponding alcohol, dispiro[3.0.3⁵.2⁴]decan-9-ol. The choice of reducing agent can influence the stereochemical outcome of the reaction, although the specifics for this particular dispiro system are not documented.

ReagentProductConditionsNotes
Sodium borohydride (B1222165) (NaBH₄)dispiro[3.0.3⁵.2⁴]decan-9-olMethanol or ethanolA standard, mild reducing agent for ketones.
Lithium aluminum hydride (LiAlH₄)dispiro[3.0.3⁵.2⁴]decan-9-olDiethyl ether or THF, followed by aqueous workupA powerful reducing agent, also effective for this transformation.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. These reactions are fundamental in expanding the molecular complexity of the dispiro framework. Organometallic reagents, such as Grignard and organolithium compounds, are expected to add to the carbonyl group to form tertiary alcohols.

NucleophileReagent ExampleProduct Type
Organomagnesium halidesMethylmagnesium bromide (CH₃MgBr)Tertiary alcohol
Organolithium compoundsButyllithium (CH₃CH₂CH₂CH₂Li)Tertiary alcohol
CyanideSodium cyanide (NaCN) with acidCyanohydrin

The protons on the carbons alpha to the ketone (C8 and C10) are acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.combham.ac.uk This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. The formation of the enolate is a critical step in reactions such as alkylations and aldol (B89426) condensations. wikipedia.orglibretexts.org The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically required to ensure complete and irreversible formation of the enolate. bham.ac.uklibretexts.org

BaseElectrophile ExampleProduct Type
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)α-Alkylated ketone
Sodium hydride (NaH)Benzaldehyde (C₆H₅CHO)α,β-Unsaturated ketone (after dehydration)

Ring-Opening and Rearrangement Reactions of the Spiro Rings

A significant aspect of the chemistry of dispiro[3.0.3⁵.2⁴]decan-9-one is its high degree of ring strain, a consequence of the two fused cyclobutane (B1203170) rings. libretexts.orglibretexts.orgyoutube.com This strain can be a driving force for various rearrangement reactions, particularly under acidic conditions or upon the formation of a reactive intermediate adjacent to the strained ring.

One notable transformation anticipated for related structures is the semipinacol rearrangement. researchgate.netnih.govlibretexts.org For instance, if the ketone is converted to a tertiary alcohol via nucleophilic addition, subsequent treatment with acid could lead to the formation of a carbocation. This carbocation could then undergo a rearrangement, driven by the relief of ring strain, to yield an expanded ring system. masterorganicchemistry.com For example, the reaction of a related compound, 1-bicyclobutylcyclopropanol, with acid leads to a spiro[3.3]heptan-1-one through a strain-relocating semipinacol rearrangement. researchgate.netnih.govnih.gov

Oxidation Reactions

The oxidation of dispiro[3.0.3⁵.2⁴]decan-9-one can proceed via different pathways depending on the reagents and conditions. While the saturated carbon skeleton is generally resistant to oxidation, the ketone functionality offers a reactive handle. A Baeyer-Villiger oxidation, for example, would involve the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone. This reaction typically occurs with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Given the symmetry of the spirocyclic ketone, the insertion would lead to a single lactone product.

ReagentReaction TypeProduct Type
m-CPBABaeyer-Villiger OxidationLactone
Potassium permanganate (B83412) (KMnO₄)Oxidative cleavageDicarboxylic acids (under harsh conditions) youtube.com

Electrophilic and Nucleophilic Substitutions on the Carbon Skeleton

Direct electrophilic or nucleophilic substitution on the saturated sp³ hybridized carbons of the cyclobutane rings is generally not a facile process. makingmolecules.comresearchgate.netwikipedia.org These reactions typically require harsh conditions or the presence of activating groups, which are absent in the parent dispiro[3.0.3⁵.2⁴]decan-9-one structure.

Electrophilic Substitution: Reactions involving the attack of an electrophile on the C-H bonds of the alkane framework are rare and usually proceed through radical mechanisms under vigorous conditions, leading to a mixture of products. dtic.millibretexts.orgbyjus.com

Nucleophilic Substitution: A direct SN1 or SN2 reaction on the carbon skeleton is not feasible as there is no suitable leaving group. makingmolecules.comresearchgate.netwikipedia.org Such transformations would necessitate prior functionalization of the ring system.

Synthesis of Advanced Derivatives and Analogs of Dispiro 3.0.3^ 5 .2^ 4 Decan 9 One

Preparation of Functionalized dispiro[3.0.3⁵.2⁴]decan-9-one Derivatives (e.g., amines, carboxylic acids, halomethyl)

The introduction of functional groups to the dispiro[3.0.3⁵.2⁴]decan-9-one core is crucial for its further use in more complex syntheses and for the exploration of its structure-activity relationships. Commercially available derivatives suggest that the synthesis of amines and carboxylic acids has been achieved.

Amines: The amine derivative, dispiro[3.0.3⁵.2⁴]decan-9-amine, is available as a hydrochloride salt. While the specific industrial synthesis route is not detailed in the available literature, it is likely produced by Enamine, a company that also suggests the possibility of creating analog libraries from this building block.

Carboxylic Acids: The corresponding carboxylic acid, dispiro[3.0.3⁵.2⁴]decane-9-carboxylic acid, is also commercially available. spirochem.comsigmaaldrich.com This derivative provides a handle for further chemical modifications, such as amide bond formation.

Halomethyl Derivatives: The synthesis of halomethyl derivatives of dispiro[3.0.3⁵.2⁴]decan-9-one is not explicitly described in the reviewed literature. However, general methods for the α-halogenation of ketones are well-established. nih.govnih.gov For instance, the reaction of enolizable ketones with elemental halogens (like Br₂) under acidic conditions can yield α-haloketones. nih.gov Another approach involves the use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for the α-halogenation of ketones. The applicability of these methods to the strained spirocyclic system of dispiro[3.0.3⁵.2⁴]decan-9-one would require experimental validation. A plausible, though not specifically documented, route to a halomethyl derivative could involve the addition of a halomethyllithium carbenoid to the ketone, which has been shown to be successful in the preparation of spiro-epoxides from sterically hindered ketones. mdpi.com

Table 1: Commercially Available Functionalized dispiro[3.0.3⁵.2⁴]decane Derivatives

Derivative NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
dispiro[3.0.3⁵.2⁴]decan-9-amine hydrochloride2416230-25-4C₁₀H₁₈ClN187.71Available from Enamine; potential for library synthesis.
dispiro[3.0.3⁵.2⁴]decane-9-carboxylic acid2995279-80-4C₁₁H₁₆O₂180.25Available from Sigma-Aldrich. spirochem.comsigmaaldrich.com

Utilization of dispiro[3.0.3⁵.2⁴]decan-9-one as a Building Block in Complex Molecule Synthesis

Dispiro compounds, in general, are recognized for their potential as building blocks in the synthesis of complex organic molecules due to their inherent three-dimensionality. tandfonline.comnih.gov This structural feature is advantageous for creating molecules that can interact effectively with biological targets. tandfonline.commdpi.com The synthesis of various complex dispiro-oxindoles and other dispiro-heterocycles often utilizes simpler cyclic ketones in multi-component reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides. nih.govchemdiv.comresearchgate.netnih.govmdpi.comgoogle.com

A patent for a method of synthesizing derivatives of spiro(4,5)decane mentions the use of catalytic amounts of iodine or Grignard reagents to accelerate reactions, which could potentially be applicable to the functionalization of the dispiro[3.0.3⁵.2⁴]decane system. google.com

Structural Modifications for Enhanced Reactivity or Specific Interactions

Modifying the core structure of dispiro[3.0.3⁵.2⁴]decan-9-one can be a strategy to enhance its reactivity or to introduce specific interactions with biological targets. The introduction of functional groups, as discussed in section 8.1, is the primary method for enabling further chemical transformations.

The general literature on spirocycles in drug discovery suggests that appending spirocyclic moieties to known active molecules can improve properties like solubility and metabolic stability. tandfonline.com Furthermore, the rigid, three-dimensional nature of spirocycles can help in controlling the conformation of a ligand, which can be crucial for binding to a biological target. tandfonline.com

For dispiro[3.0.3⁵.2⁴]decan-9-one specifically, the ketone functionality is the most apparent site for modification. Reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations could be employed to append various substituents. The strain within the cyclobutane (B1203170) rings might also influence the reactivity of the ketone, potentially making it more susceptible to nucleophilic attack compared to less strained cyclic ketones. However, detailed studies on the reactivity of this specific dispiroketone are not available in the reviewed literature.

Development of Libraries of dispiro[3.0.3⁵.2⁴]decan-9-one Analogs

The development of compound libraries based on novel scaffolds is a cornerstone of modern drug discovery. mdpi.com Spirocyclic compounds are of particular interest for library synthesis due to their three-dimensional nature, which allows for a broader exploration of chemical space compared to flat, aromatic systems. spirochem.comtandfonline.comtandfonline.comchemdiv.comresearchgate.net

Several companies specialize in the creation of spirocyclic compound libraries for high-throughput screening. spirochem.comchemdiv.com While there is no specific mention in the literature of a comprehensive library based on the dispiro[3.0.3⁵.2⁴]decan-9-one scaffold, the commercial availability of its amine and carboxylic acid derivatives suggests that such a library is synthetically accessible. spirochem.comsigmaaldrich.com For instance, the amine derivative could be readily diversified through reactions with a variety of carboxylic acids, sulfonyl chlorides, or isocyanates to create a library of amides, sulfonamides, and ureas, respectively.

A patent application mentions the use of a {dispiro[3.0.3⁵.1⁴]nonan-2-yl}methanol derivative in the synthesis of compounds for mediating protein degradation, indicating that related dispiro systems are being explored for therapeutic applications and that analog libraries are being constructed. google.com This suggests a potential avenue for the future development of libraries based on the dispiro[3.0.3⁵.2⁴]decane scaffold.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for dispiro[3.0.3⁵.2⁴]decan-9-one Synthesis

The synthesis of the dispiro[3.0.3⁵.2⁴]decan-9-one scaffold, which incorporates both a spirocyclic cyclopropane (B1198618) and a bicyclo[3.2.0]heptane moiety, presents a considerable synthetic challenge. Future research will undoubtedly focus on the development of efficient and stereoselective catalytic systems to construct this intricate framework.

Drawing inspiration from established methodologies for the synthesis of spirocycles and bicyclic systems, several promising catalytic approaches could be explored. For instance, gold- and copper-catalyzed reactions have emerged as powerful tools for the synthesis of spirocyclic ethers and lactones. researchgate.netnih.gov The application of similar transition metal catalysts could be investigated for the intramolecular cyclization of appropriately functionalized precursors to forge the spirocyclic core of dispiro[3.0.3⁵.2⁴]decan-9-one.

Furthermore, the bicyclo[3.2.0]heptan-6-one core is a well-known structural motif, and its synthesis has been achieved through various means, including the addition of dichloroketene (B1203229) to cyclopentene (B43876) followed by reduction. dergipark.org.tr Future work could focus on integrating these synthetic steps with the formation of the spiro-cyclopropane ring in a tandem or one-pot fashion, potentially mediated by a single, multifunctional catalyst. The development of enantioselective catalytic methods, such as those employing chiral triazolium salts or metal complexes with chiral ligands, will be crucial for accessing specific stereoisomers of dispiro[3.0.3⁵.2⁴]decan-9-one, which is critical for applications in medicinal chemistry and materials science. rsc.org

A summary of potential catalytic strategies is presented in the table below:

Catalytic StrategyPrecursor TypePotential Advantages
Gold-Catalyzed SpirocyclizationAryl alkynoate esters or N-aryl alkynamides with a pendant cyclobutyl groupMild reaction conditions, high efficiency for spirocycle formation. researchgate.netacs.org
Copper-Catalyzed CarboetherificationAlkenols with appropriate cyclobutane (B1203170) and cyclopropane precursorsEnantioselective formation of spirocyclic ethers, applicable to complex structures. nih.gov
Palladium-Catalyzed C-H ActivationPre-formed bicyclo[3.2.0]heptane derivativesDirect functionalization of the bicyclic core to introduce the spiro-cyclopropane. rsc.org
OrganocatalysisFunctionalized cyclopentene and ketene (B1206846) precursorsMetal-free, environmentally benign, potential for high enantioselectivity. rsc.org

Application of Machine Learning and AI in Predicting dispiro[3.0.3⁵.2⁴]decan-9-one Reactivity

The complex structure of dispiro[3.0.3⁵.2⁴]decan-9-one makes predicting its reactivity using traditional electronic and steric considerations challenging. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to overcome these hurdles and accelerate the exploration of its chemical space. rjptonline.orgmit.edu

Future research could focus on developing ML models to predict various aspects of the reactivity of dispiro[3.0.3⁵.2⁴]decan-9-one and its derivatives. These models could be trained on datasets of known reactions of similar strained polycyclic ketones. By learning from existing data, these models could predict reaction outcomes, such as yields and stereoselectivity, for novel reactions of the target molecule. mit.edu This predictive power would enable researchers to prioritize experiments, reducing the time and resources required for synthetic optimization. rjptonline.org

Furthermore, ML algorithms can be employed to identify novel reaction pathways and to design derivatives of dispiro[3.0.3⁵.2⁴]decan-9-one with desired properties. For example, a generative model could propose new structures based on the dispiro[3.0.3⁵.2⁴]decan-9-one scaffold that are predicted to have specific biological activities or material properties.

The table below outlines potential applications of ML and AI in the study of this compound:

Application AreaML/AI TechniqueExpected Outcome
Reaction Outcome PredictionRegression Models, Neural NetworksAccurate prediction of reaction yields and selectivities for new reactions. rjptonline.orgmit.edu
Retrosynthetic AnalysisTree-based search algorithms, Graph Neural NetworksIdentification of novel and efficient synthetic routes to dispiro[3.0.3⁵.2⁴]decan-9-one.
De Novo Drug DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Design of new derivatives with predicted biological activity.
Catalyst OptimizationBayesian Optimization, Reinforcement LearningRapid identification of optimal catalysts and reaction conditions for synthesis.

Advanced in situ Spectroscopic Monitoring of dispiro[3.0.3⁵.2⁴]decan-9-one Reactions

A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of dispiro[3.0.3⁵.2⁴]decan-9-one is essential for optimizing reaction conditions and controlling product formation. Advanced in situ spectroscopic techniques provide the means to monitor these reactions in real-time, offering a window into the transient intermediates and transition states that govern the reaction pathway.

Given the presence of a ketone functional group, infrared (IR) spectroscopy is a particularly powerful tool for monitoring reactions involving dispiro[3.0.3⁵.2⁴]decan-9-one. libretexts.orgopenstax.org The carbonyl (C=O) stretching frequency is highly sensitive to its local environment. For instance, the C=O stretch of a cyclohexanone (B45756) typically appears around 1715 cm⁻¹, while that of a cyclopentanone (B42830) is shifted to a higher frequency of approximately 1750 cm⁻¹. openstax.org The cyclobutanone (B123998) within the bicyclo[3.2.0]heptan-6-one core of the target molecule would be expected to have a characteristic C=O stretching frequency that can be monitored to follow its consumption or formation during a reaction.

Future research could employ a suite of in situ spectroscopic methods to study the kinetics and mechanisms of reactions involving dispiro[3.0.3⁵.2⁴]decan-9-one. This could include:

FTIR Spectroscopy: To track the concentration of the carbonyl group and other functional groups in real-time.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, particularly useful for reactions in aqueous media.

NMR Spectroscopy: To identify and quantify reactants, intermediates, and products without the need for sample workup.

The data obtained from these in situ studies would be invaluable for constructing detailed mechanistic models and for optimizing synthetic protocols.

Exploration of dispiro[3.0.3⁵.2⁴]decan-9-one in Supramolecular Chemistry

The rigid, three-dimensional structure of dispiro[3.0.3⁵.2⁴]decan-9-one makes it an intriguing building block, or "tecton," for the construction of larger, well-defined supramolecular assemblies. The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions.

The dispiro[3.0.3⁵.2⁴]decan-9-one scaffold provides a unique combination of a compact, globular shape with the potential for functionalization at various positions. The ketone functionality can be used as a handle for introducing recognition motifs, such as hydrogen bond donors or acceptors, or for linking to other molecular components.

Future research in this area could explore the use of dispiro[3.0.3⁵.2⁴]decan-9-one and its derivatives in the following areas of supramolecular chemistry:

Crystal Engineering: The rigid nature of the dispiro framework could be exploited to control the packing of molecules in the solid state, leading to the design of new crystalline materials with interesting optical or electronic properties.

Host-Guest Chemistry: Functionalized derivatives of dispiro[3.0.3⁵.2⁴]decan-9-one could be designed to act as hosts for small guest molecules, with potential applications in sensing or separation technologies.

Self-Assembled Materials: By introducing appropriate recognition sites, it may be possible to induce the self-assembly of dispiro[3.0.3⁵.2⁴]decan-9-one derivatives into larger structures, such as capsules, tubes, or extended networks.

The exploration of dispiro[3.0.3⁵.2⁴]decan-9-one in supramolecular chemistry is still in its infancy, but the unique structural features of this molecule suggest that it holds significant promise as a versatile building block for the creation of novel and functional supramolecular systems.

Conclusion

Summary of Key Academic Contributions and Insights

The study of dispiro[3.0.3⁵.2⁴]decan-9-one and its structural relatives has provided significant contributions to the field of organic chemistry. The development of synthetic routes to access this complex and strained spirocyclic framework has been a notable achievement. Methodologies such as strain-release driven spirocyclization and cascade [3+2] annulation reactions have proven pivotal in constructing the dual spiro-centers with high stereoselectivity. sci-hub.senih.gov These synthetic endeavors are challenging due to the need to control multiple contiguous chiral centers, including the two quaternary spiro atoms that define the molecule's unique three-dimensional architecture. sci-hub.se

Detailed structural analysis, often involving a combination of high-field NMR spectroscopy and single-crystal X-ray diffraction, has been crucial for confirming the intricate stereochemistry and understanding the conformational constraints imposed by the fused ring system. researchgate.netnih.gov Such analyses provide fundamental insights into the bond lengths, angles, and torsional strains inherent in polycyclic structures. Furthermore, computational approaches like Density Functional Theory (DFT) have been employed to elucidate the electronic structure, reaction mechanisms, and thermodynamic stability of such complex spirocyclic systems, offering a theoretical framework that complements experimental findings. mdpi.comnih.gov The synthesis and characterization of molecules like dispiro[3.0.3⁵.2⁴]decan-9-one serve as a testament to the advancing capabilities of modern synthetic and analytical chemistry, pushing the boundaries of molecular construction.

Outlook on the Enduring Research Value of dispiro[3.0.3⁵.2⁴]decan-9-one and its Spirocyclic Class

The enduring research value of dispiro[3.0.3⁵.2⁴]decan-9-one lies in its potential as a versatile building block and a scaffold for further chemical exploration. Spirocyclic compounds are increasingly recognized for their importance in medicinal chemistry, as their rigid, three-dimensional structures can offer superior binding to biological targets compared to more flexible or planar molecules. nih.govresearchgate.netdndi.org The unique spatial arrangement of functional groups on a spirocyclic core can lead to enhanced potency, selectivity, and improved pharmacokinetic properties in drug candidates. researchgate.netresearchgate.net

Future research will likely focus on leveraging the unique stereochemistry of dispiro[3.0.3⁵.2⁴]decan-9-one for applications in asymmetric catalysis, either as a chiral ligand or as a precursor to more complex chiral auxiliaries. The sp³-rich nature of this compound class is highly sought after in modern drug discovery to explore novel chemical space and develop new intellectual property. researchgate.nettandfonline.com Moreover, the strained ring system presents an interesting case for studying reaction mechanisms and physical organic principles. As synthetic methodologies become more robust and accessible, the incorporation of complex spirocycles like dispiro[3.0.3⁵.2⁴]decan-9-one into natural product synthesis and materials science is expected to grow, ensuring their continued relevance and contribution to the chemical sciences. mdpi.comrsc.org

Q & A

Q. How can interdisciplinary teams harmonize conflicting hypotheses about dispiro[3.0.3⁵.2⁴]decan-9-one’s mechanism of action?

  • Methodology : Organize structured workshops using consensus development panels . Combine biochemical assays (e.g., enzyme inhibition kinetics ) with computational models to test competing hypotheses. Publish negative results to reduce publication bias .

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